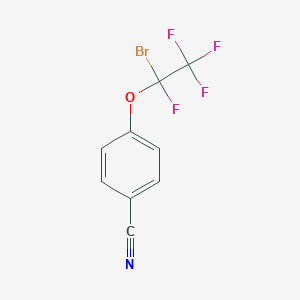
N1,N1-Dibenzylcyclobutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dibenzylcyclobutane-1,3-diamine: is an organic compound characterized by a cyclobutane ring substituted with two benzylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing N1,N1-Dibenzylcyclobutane-1,3-diamine involves the reductive amination of cyclobutane-1,3-dione with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Nucleophilic Substitution: : Another approach involves the nucleophilic substitution of cyclobutane-1,3-dibromide with benzylamine. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to scale up the reductive amination process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N1,N1-Dibenzylcyclobutane-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of cyclobutane-1,3-dione derivatives.
-
Reduction: : The compound can be reduced to form cyclobutane-1,3-diamine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the benzylamine groups, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
Oxidation: Cyclobutane-1,3-dione derivatives
Reduction: Cyclobutane-1,3-diamine derivatives
Substitution: Various N-substituted cyclobutane-1,3-diamine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N1,N1-Dibenzylcyclobutane-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of its activity as an inhibitor or modulator of various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which N1,N1-Dibenzylcyclobutane-1,3-diamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. In materials science, its reactivity can be harnessed to create polymers with desired mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the benzyl groups, leading to different reactivity and applications.
N1,N1-Dimethylcyclobutane-1,3-diamine: Substituted with methyl groups instead of benzyl groups, affecting its steric and electronic properties.
N1,N1-Dibenzylcyclopentane-1,3-diamine: Contains a cyclopentane ring instead of a cyclobutane ring, altering its conformational flexibility and reactivity.
Uniqueness
N1,N1-Dibenzylcyclobutane-1,3-diamine is unique due to its combination of a cyclobutane ring and benzylamine groups. This structure imparts specific steric and electronic properties that influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C18H22N2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-N,1-N-dibenzylcyclobutane-1,3-diamine |
InChI |
InChI=1S/C18H22N2/c19-17-11-18(12-17)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
Clé InChI |
IQXVJOQDNCKLMY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


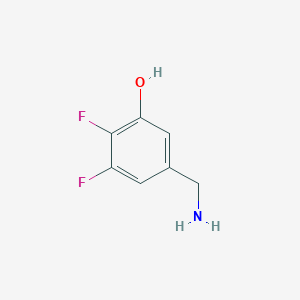
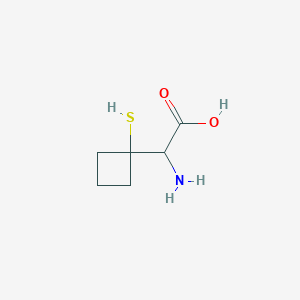
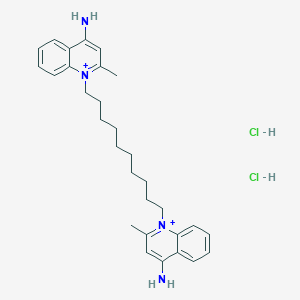
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
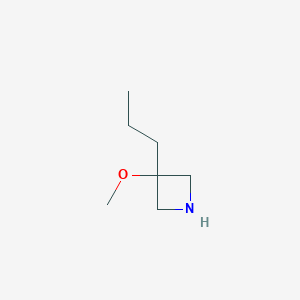
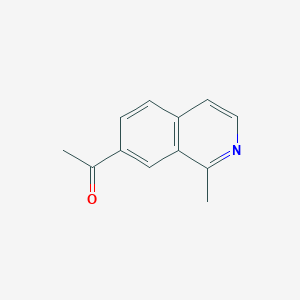
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)

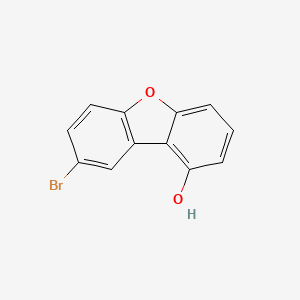
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
